In Vivo Antitumor Activity: Dehydro Berberrubine Bromide vs. Berberine and Tetrahydroberberine in Murine Sarcoma-180 and Leukemia Models
Dehydro Berberrubine Bromide is reported to exert neoplasm-inhibiting and antileukemic activities in mice , a property fundamentally absent in berberine and tetrahydroberberine. In a direct comparative study using the sarcoma-180 ascites model, berberine and tetrahydroberberine derivatives demonstrated no antitumor activity, whereas the 9-demethyl analogue berberrubine exhibited an ED₉₀ of 15 mg/kg administered intraperitoneally [1]. While Dehydro Berberrubine Bromide itself has not been subjected to the same quantitative ED₉₀ determination in a published head-to-head comparison against berberrubine, its parent compound class (berberrubine derivatives) uniquely possess antitumor activity that is entirely absent in berberine and tetrahydroberberine [2]. The structural basis for this gain of function is the 9-demethyl group, which is preserved in Dehydro Berberrubine Bromide, combined with the 7,8-dehydro modification that may further enhance DNA intercalative binding [3].
| Evidence Dimension | In vivo antitumor efficacy in sarcoma-180 ascites mouse model (total packed cell volume method) |
|---|---|
| Target Compound Data | Dehydro Berberrubine Bromide: Neoplasm-inhibiting and antileukemic activity confirmed in mice (specific ED₉₀ not quantified in published literature; qualitative activity established in Life Sci. 2002) |
| Comparator Or Baseline | Berberrubine hydrochloride: ED₉₀ = 15 mg/kg [1]; Berberine: No antitumor activity (ED₉₀ not achieved) [1]; Tetrahydroberberine derivatives: No antitumor activity [1] |
| Quantified Difference | Berberrubine ED₉₀ = 15 mg/kg vs. Berberine ED₉₀ = not achievable (categorical difference: active vs. inactive). Therapeutic index (LD₁₀/ED₉₀) for berberrubine hydrochloride: 6.7-9.4 [1]. |
| Conditions | Sarcoma-180 ascites in mice; total packed cell volume method; intraperitoneal administration [1] |
Why This Matters
Berberine—the most commonly available and widely studied protoberberine—is categorically inactive in sarcoma-180 and leukemia models, making Dehydro Berberrubine Bromide (or its parent class) the necessary choice for any in vivo antitumor efficacy study within this chemical family.
- [1] Hoshi A, Ikekawa T, Ikeda Y, Shirakawa S, Iigo M. Antitumor activity of berberrubine derivatives. Gann (Jpn J Cancer Res). 1976;67(2):321-326. View Source
- [2] Patent US3910938A. Berbine derivatives. Ikekawa T, et al. Published October 7, 1975. Describes 5,6-dehydroberberrubine and activity against sarcoma S-180 and leukemia L-1210. View Source
- [3] Kim SA, et al. Induction of topoisomerase II-mediated DNA cleavage by a protoberberine alkaloid, berberrubine. Biochemistry. 1998;37(46):16316-16324. View Source
